- Pyridone compounds and methods of use in the modulation of a protein kinase, World Intellectual Property Organization, , ,

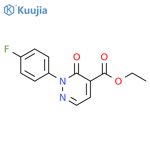

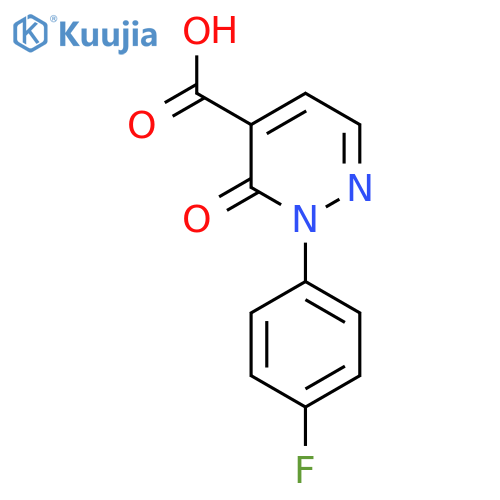

Cas no 946505-09-5 (2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid)

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

- BFPCWYOMCDHJNZ-UHFFFAOYSA-N

- AK00780657

- 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine -4-carboxylic acid

- 2-(4-Fluoro-phenyl)-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid

- 4-Pyridazinecarboxylic acid, 2-(4-fluorophenyl)-2,3-dihydro-3-oxo-

- 2-(4-Fluorophenyl)-2,3-dihydro-3-oxo-4-pyridazinecarboxylic acid (ACI)

- 2-(4-Fluorophenyl)-3-oxopyridazine-4-carboxylic acid

- WMB50509

- AKOS028114968

- D80456

- SY317605

- 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylicacid

- MFCD26096712

- BS-18271

- SCHEMBL680352

- C11H7FN2O3

- CS-0157492

- A1-02457

- DA-40231

- 946505-09-5

- 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

-

- MDL: MFCD26096712

- インチ: 1S/C11H7FN2O3/c12-7-1-3-8(4-2-7)14-10(15)9(11(16)17)5-6-13-14/h1-6H,(H,16,17)

- InChIKey: BFPCWYOMCDHJNZ-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)N1C(C(C(=O)O)=CC=N1)=O

計算された属性

- せいみつぶんしりょう: 234.04407025g/mol

- どういたいしつりょう: 234.04407025g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 398

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70

- 疎水性パラメータ計算基準値(XlogP): 1.4

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A428665-1g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 1g |

$275.0 | 2024-04-16 | |

| Chemenu | CM530575-10g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 10g |

$1587 | 2023-03-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JE080-50mg |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 50mg |

243.0CNY | 2021-07-15 | |

| eNovation Chemicals LLC | Y1089370-10g |

2-(4-FLUOROPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLIC ACID |

946505-09-5 | 95% | 10g |

$2235 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1089370-5g |

2-(4-FLUOROPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLIC ACID |

946505-09-5 | 95% | 5g |

$1155 | 2024-06-05 | |

| Chemenu | CM530575-1g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 1g |

$248 | 2023-03-07 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00792847-5g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 5g |

¥8250.0 | 2024-04-17 | |

| Ambeed | A428665-5g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 5g |

$1100.0 | 2024-04-16 | |

| Ambeed | A428665-10g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 10g |

$1760.0 | 2024-04-16 | |

| Chemenu | CM530575-5g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 5g |

$992 | 2023-03-07 |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 合成方法

合成方法 1

1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, rt

合成方法 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

- Preparation of thienopyridine derivatives and their use in pharmaceutical compositions comprising same, United States, , ,

合成方法 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

- Preparation of thienopyridine derivative compound as protein kinase inhibitor, Korea, , ,

合成方法 4

- Preparation of pyridazinone-based compounds as AXL, c-Met, and Mer inhibitors and methods of use thereof, United States, , ,

合成方法 5

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

- Preparation of amidophenoxyindazoles as inhibitors of c-Met, United States, , ,

合成方法 6

1.2 Reagents: Hydrochloric acid Solvents: Water

- Heterobicyclic pyrazole compounds as Met tyrosine kinase inhibitors and their preparation and use, World Intellectual Property Organization, , ,

合成方法 7

- Pyrazolo[3,4-b]pyridine compounds as inhibitors of TAM and MET kinases and their preparation, World Intellectual Property Organization, , ,

合成方法 8

- Preparation of pyrazolopyridines as tyrosine kinase inhibitors, United States, , ,

合成方法 9

- Combinations comprising c-Met antagonists and B-raf antagonists for treatment of cancer, World Intellectual Property Organization, , ,

合成方法 10

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

- Preparation of pyrazolopyridines as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,

合成方法 11

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

- Preparation of quinoline derivatives as tyrosine kinases inhibitors, World Intellectual Property Organization, , ,

合成方法 12

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; pH 1

- Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors, European Journal of Medicinal Chemistry, 2016, 120, 37-50

合成方法 13

1.2 Reagents: Hydrochloric acid Solvents: Water

- Heterobicyclic thiophene compounds as tyrosine kinase inhibitors and their preparation and use, United States, , ,

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Raw materials

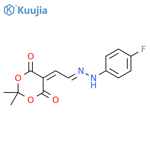

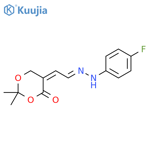

- 4-Pyridazinecarboxylic acid, 2-(4-fluorophenyl)-2,3-dihydro-3-oxo-, ethyl ester

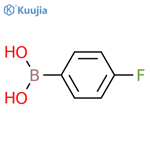

- 4-Fluorobenzeneboronic acid

- Acetaldehyde, 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-, 1-[2-(4-fluorophenyl)hydrazone], (1E)-

- (1E,2Z)-2-(2,2-Dimethyl-4-oxo-1,3-dioxan-5-ylidene)acetaldehyde 1-[2-(4-fluorophenyl)hydrazone]

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Preparation Products

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acidに関する追加情報

2-(4-フルオロフェニル)-3-オキソ-2,3-ジヒドロピリダジン-4-カルボン酸(CAS: 946505-09-5)の最新研究動向

2-(4-フルオロフェニル)-3-オキソ-2,3-ジヒドロピリダジン-4-カルボン酸(以下、本化合物)は、近年、医薬品中間体および生物活性化合物として注目を集めている。本化合物(CAS登録番号: 946505-09-5)は、その特異的な化学構造から、創薬研究において重要な役割を果たす可能性が示唆されており、特に抗炎症作用や抗がん活性に関する研究が進められている。

2023年に発表されたJournal of Medicinal Chemistryの研���では、本化合物を出発物質として、新規チロシンキナーゼ阻害剤の開発が報告された。研究チームは、本化合物の3-オキソ基と4-カルボン酸基を利用して、一連の誘導体を合成し、その中からEGFR(上皮成長因子受容体)に対する強力な阻害活性を示す化合物を同定することに成功している。この研究は、本化合物が標的型抗がん剤の開発において有用な骨格を提供することを実証した。

また、2024年初頭にBioorganic & Medicinal Chemistry Lettersに掲載された別の研究では、本化合物の抗炎症作用に関する新たな知見が報告されている。研究チームは、本化合物がNF-κBシグナル伝達経路を抑制することで、炎症性サイトカインの産生を有意に減少させることを明らかにした。この発見は、関節リウマチや炎症性腸疾患などの慢性炎症性疾患に対する新たな治療戦略の開発につながる可能性がある。

合成化学の観点からは、本化合物の効率的な製造プロセスの開発も進められている。2023年末にOrganic Process Research & Developmentに発表された論文では、従来の多段階合成法に代わる、より簡便で収率の高いワンポット合成法が報告された。この新しい合成法は、本化合物の工業規模生産への応用が期待されており、今後の研究開発の加速に寄与すると考えられる。

薬物動態学研究においても進展が見られる。2024年に発表された予備的なin vitroデータによると、本化合物は良好な代謝安定性と適度な膜透過性を示し、経口投与可能な薬剤候補としての潜在的可能性が示唆されている。ただし、現時点でのデータは限定的であり、より詳細なin vivo研究が必要とされている。

今後の展望として、本化合物を基盤とした構造活性相関研究(SAR)のさらなる展開が期待される。特に、4位のカルボン酸基の修飾や、ピリダジン環の置換パターンの最適化を通じて、より選択性の高い生物活性化合物の開発が可能になると考えられる。また、本化合物と既知薬剤との併用効果に関する研究も、今後の重要な研究方向性の一つと言える。

総括すると、2-(4-フルオロフェニル)-3-オキソ-2,3-ジヒドロピリダジン-4-カルボン酸(946505-09-5)は、多様な生物活性を示す有望な化合物として、創薬研究において重要な位置を占めつつある。今後も、その化学的特性と薬理作用に関する基礎研究と並行して、実際の治療応用に向けた開発研究が進められることが期待される。

946505-09-5 (2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid) 関連製品

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)